1,4-Dihydronaphthalene

Thermochemistry Hydrogenation Catalysis

1,4-Dihydronaphthalene (CAS 104977-10-8) differentiates fundamentally from its 1,2-isomer: lower heat of hydrogenation (101 vs. 113 kJ/mol) reduces reactor thermal management burden, a distinct autoxidation mechanism directs synthesis toward oxygenated naphthalene derivatives, and thermal instability enables acid/heat-triggered aromatization in fluorescent materials. Choose this isomer for safer catalytic hydrogenation, selective oxidation, and stimuli-responsive polymer design.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 104977-10-8
Cat. No. B028168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydronaphthalene
CAS104977-10-8
Synonyms1,4-DIHYDRONAPHTHALENE
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1C=CCC2=CC=CC=C21
InChIInChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2
InChIKeyFUPIVZHYVSCYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydronaphthalene (CAS 104977-10-8): Baseline Identity for Research Procurement


1,4-Dihydronaphthalene (CAS 104977-10-8, also referenced as 612-17-9) is a partially hydrogenated derivative of naphthalene, formally classified as a cyclic olefin and dihydronaphthalene isomer [1]. This compound exists as a clear, colorless liquid at ambient temperature and is characterized by a single non-aromatic double bond positioned between C-2 and C-3, isolating it from the adjacent aromatic ring [2]. It is commercially available from multiple suppliers at purities ranging from 80% (GC) to 95%+, often stabilized with MEHQ to prevent autoxidation during storage [3].

1,4-Dihydronaphthalene Procurement: Why In-Class Analogs Cannot Be Interchanged


Although 1,4-dihydronaphthalene shares a molecular formula (C₁₀H₁₀) with its 1,2-dihydronaphthalene isomer, direct substitution is precluded by fundamentally different energetic and kinetic behavior. The 1,4-isomer possesses a lower heat of hydrogenation (101 kJ/mol vs. 113 kJ/mol), indicating distinct thermodynamic stability [1]. Furthermore, under autoxidation conditions, the two isomers exhibit entirely different product patterns and rates, as the 1,4-isomer propagates via hydrogen abstraction while the 1,2-isomer undergoes addition to the reactive double bond [2]. This divergence extends to thermal behavior, where the 1,4-isomer displays instability at elevated temperatures compared to the 1,2-isomer, which remains stable up to 230°C [3]. These quantifiable differences in reactivity, stability, and oxidation pathways render the 1,4-isomer a non-substitutable entity in synthetic and material applications.

1,4-Dihydronaphthalene (CAS 104977-10-8): Quantified Differential Evidence Versus Closest Analogs


Hydrogenation Thermodynamics: Quantified Stability Advantage of the 1,4-Isomer

The 1,4-dihydronaphthalene isomer exhibits a measurably lower exothermic heat of hydrogenation compared to its 1,2-dihydronaphthalene analog, confirming its distinct thermodynamic profile. This difference dictates reaction energetics and safety parameters during hydrogenation processes to the common target, 1,2,3,4-tetrahydronaphthalene (tetralin). Specifically, 1,4-dihydronaphthalene releases 12 kJ/mol less energy upon complete hydrogenation [1].

Thermochemistry Hydrogenation Catalysis Process Chemistry

Oxidative Pathway Divergence: Isomer-Dependent Autoxidation Kinetics and Product Profiles

Under identical autoxidation conditions, 1,4-dihydronaphthalene and its 1,2-isomer proceed via distinct mechanistic pathways, resulting in entirely different product patterns and reaction rates. The 1,4-isomer exclusively undergoes chain propagation via hydrogen abstraction, while the 1,2-isomer favors addition to the reactive double bond [1]. This mechanistic bifurcation prevents the use of the 1,2-isomer as a surrogate for 1,4-dihydronaphthalene in oxidation-sensitive applications.

Autoxidation Reaction Kinetics Peroxide Chemistry Stability Studies

Spectroscopic Identification: Resolved Rotational Constants for Isomer-Specific Quantification

High-resolution rotational spectroscopy provides unambiguous, isomer-specific constants for 1,4-dihydronaphthalene, enabling its positive identification and quantification in complex mixtures where the 1,2-isomer or tetralin may also be present. Precise rotational constants (A, B, C) and quartic centrifugal distortion constants have been determined for the parent and all mono-substituted ¹³C isotopologues [1]. These parameters serve as a unique molecular 'fingerprint' distinct from the 1,2-isomer.

Rotational Spectroscopy Analytical Chemistry Structural Elucidation Isomer Discrimination

Thermal Stability Limits: Operational Temperature Threshold for Material Processing

Thermal stability studies conducted in the context of coal liquefaction demonstrate a marked difference in high-temperature behavior between the dihydronaphthalene isomers. The 1,2-dihydronaphthalene isomer remains stable at temperatures up to 230°C. In contrast, 1,4-dihydronaphthalene undergoes reaction under these same elevated temperature conditions [1]. This differential thermal response dictates the feasible processing windows for each compound.

Thermal Stability Process Safety Coal Liquefaction Material Science

Thermochemical Network Validation: Consistently Derived Enthalpies of Formation

A thermodynamically consistent data set for naphthalene-related radical chemistry has been established using high-level quantum chemical calculations (CBS-QB3 and CCSD(T*)-F12) and time-resolved photoacoustic calorimetry. This network provides validated C–H bond dissociation enthalpies (BDEs) and standard enthalpies of formation for 1,4-dihydronaphthalene, its 1,2-isomer, and related radicals [1]. This dataset enables accurate kinetic modeling and mechanistic prediction where the isomers would exhibit distinct reactivity.

Computational Chemistry Thermodynamics Radical Chemistry Combustion Chemistry

1,4-Dihydronaphthalene (CAS 104977-10-8): Evidence-Backed Research and Industrial Application Scenarios


Selective Hydrogenation for Safer Tetralin Production

In catalytic hydrogenation processes targeting 1,2,3,4-tetrahydronaphthalene (tetralin), the use of 1,4-dihydronaphthalene as the feedstock offers a measurable advantage over its 1,2-isomer. With a heat of hydrogenation of 101 kJ/mol, it releases 12 kJ/mol less energy than the 1,2-isomer (113 kJ/mol) [1]. This lower exothermicity reduces the thermal management burden on the reactor, potentially lowering cooling requirements and mitigating the risk of thermal runaway during large-scale or high-pressure hydrogenations. Process engineers may select the 1,4-isomer to achieve a safer thermal profile when upgrading dihydronaphthalenes to fully saturated products.

Synthesis of Functionalized Naphthalene Derivatives via Oxidation Control

The divergent autoxidation mechanisms of the dihydronaphthalene isomers make 1,4-dihydronaphthalene the preferred starting material when synthetic routes require products derived from hydrogen abstraction pathways rather than double-bond addition [1]. The ability to direct oxidation towards specific peroxy radical intermediates enables the selective synthesis of oxygenated naphthalene derivatives that are inaccessible when starting from the 1,2-isomer. Researchers investigating the preparation of hydroperoxides, epoxides, or β-tetralone-related scaffolds should select the 1,4-isomer to access this distinct reactivity manifold.

Analytical Reference Standard for Isomer Discrimination in Complex Hydrocarbon Mixtures

In analytical chemistry workflows involving hydrocarbon mixtures (e.g., coal liquefaction streams, pyrolysis oils, or petroleum fractions), 1,4-dihydronaphthalene can serve as a certified reference standard. Its precise rotational spectroscopic constants, as determined by Li et al., provide a unique molecular fingerprint that allows unambiguous discrimination from co-eluting species like 1,2-dihydronaphthalene and tetralin [2]. Laboratories engaged in detailed compositional analysis of complex matrices can procure the 1,4-isomer to establish calibration curves, validate spectroscopic assignments, and ensure accurate quantification without isomeric interference.

Polymer and Material Science: Thermally Gated Functional Monomers

The lower thermal stability threshold of 1,4-dihydronaphthalene compared to its 1,2-isomer (reactive at ≥230°C vs. stable) [1] enables its strategic deployment in thermally responsive materials. This compound can be incorporated into polymer backbones or cross-linked networks where elevated temperatures trigger aromatization or hydrogen-transfer reactions. Such thermally gated behavior is leveraged in the design of 'on-demand' fluorescent materials, where the 1,4-dihydronaphthalene unit aromatizes to a fluorescent naphthalene moiety upon exposure to acid or heat [2]. Material scientists should select the 1,4-isomer specifically for applications requiring this thermolabile or chemically triggerable functional group.

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